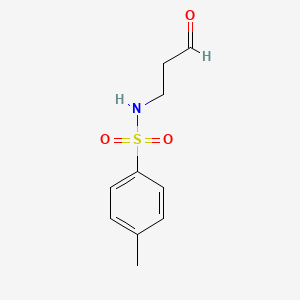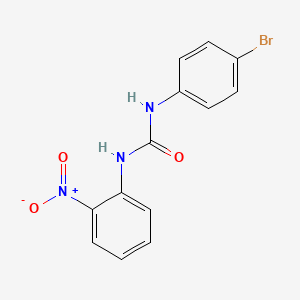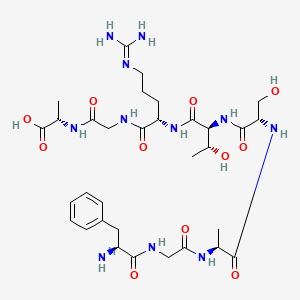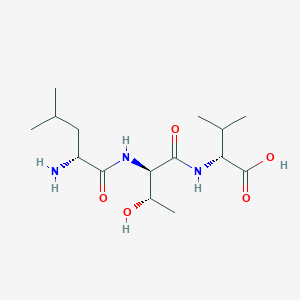
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- is a heterocyclic compound that contains an oxazole ring substituted with a bromomethyl group, a methyl group, and a naphthalenyl group
Preparation Methods
The synthesis of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-naphthalenylamine with bromoacetaldehyde diethyl acetal, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the oxazole ring.
Coupling Reactions: The naphthalenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The naphthalenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- can be compared with other similar compounds, such as:
Oxazole, 4,5-dihydro-2-(2-naphthalenyl)-4-phenyl-: This compound has a similar oxazole ring structure but with different substituents, leading to variations in its chemical reactivity and biological activity.
2-Naphthalenol: While not an oxazole, this compound shares the naphthalenyl group and can undergo similar types of reactions involving the naphthalenyl moiety.
The uniqueness of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
832076-83-2 |
|---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
4-(bromomethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12BrNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3 |
InChI Key |
BMQPXIRXMRKDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)



![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-](/img/structure/B14214544.png)
![2-Furancarboxamide, 5-nitro-N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14214546.png)

![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)


![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)

